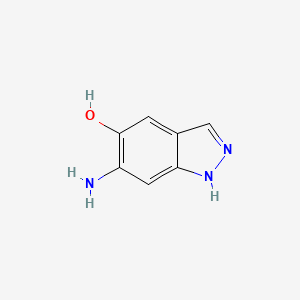

6-amino-1H-indazol-5-ol

描述

Structure

3D Structure

属性

IUPAC Name |

6-amino-1H-indazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c8-5-2-6-4(1-7(5)11)3-9-10-6/h1-3,11H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJLWAEKUAVYKDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 6 Amino 1h Indazol 5 Ol Derivatives

Established Synthetic Pathways to the 6-Amino-1H-indazol-5-ol Core

The construction of the this compound scaffold relies on established principles of heterocycle synthesis, typically involving the formation of the pyrazole (B372694) ring onto a pre-functionalized benzene (B151609) precursor. The strategic placement of the amino and hydroxyl groups is paramount and is usually achieved by carrying appropriately substituted starting materials through the cyclization sequence.

Cyclization Reactions for Indazole Ring Formation

The formation of the indazole ring is the cornerstone of the synthesis. Several classical and modern methods can be adapted to produce the desired core. A common and versatile approach involves the reaction of an ortho-haloaryl carbonyl or nitrile compound with hydrazine (B178648). acs.orgmdpi.comnih.gov For the synthesis of a 6-amino-5-hydroxy indazole, a plausible route would commence with a benzene ring bearing substituents that can be converted into the target groups.

For instance, a synthesis could start from a precursor like 2-fluoro-4-methoxy-5-nitrobenzonitrile. The reaction of this precursor with hydrazine hydrate (B1144303) would lead to the cyclization and formation of the indazole ring, yielding a 5-methoxy-6-nitro-1H-indazole intermediate. This method is advantageous as the cyclization often proceeds under mild conditions.

Alternative cyclization strategies include the reductive cyclization of ortho-nitroaryl compounds. For example, 2-nitroanilines can be deoxygenated with reagents like triethyl phosphite (B83602) to form the indazole ring. mdpi.com Another well-established method is the Jacobson indazole synthesis, which involves the intramolecular cyclization of a diazotized o-toluidine (B26562) derivative.

The table below summarizes key cyclization strategies applicable to the synthesis of substituted indazoles.

| Cyclization Strategy | Precursor Type | Typical Reagents | Reference |

| Hydrazine Condensation | o-Haloaryl nitrile or ketone | Hydrazine hydrate (N₂H₄·H₂O) | mdpi.com, nih.gov |

| Reductive Cyclization | o-Nitroaniline derivative | Triethyl phosphite (P(OEt)₃) | mdpi.com |

| Hydrazone Oxidation | Aryl hydrazone | Oxone, Phenyliodine diacetate | mdpi.com |

| Diazonium Salt Cyclization | Diazotized o-toluidine | NaNO₂, H⁺ | researchgate.net |

Introduction of Amino and Hydroxyl Groups at Specific Positions

The amino and hydroxyl functional groups are typically introduced onto the benzene ring prior to cyclization or are unmasked in the final steps of the synthesis.

The amino group at the C6 position is most commonly derived from the reduction of a nitro group. The nitro group is an excellent directing group and is stable through many synthetic transformations. Its reduction to an amine is a high-yielding and reliable reaction. A documented example involves the synthesis of 6-aminoindazole derivatives from their 6-nitroindazole (B21905) precursors via catalytic hydrogenation using hydrogen gas and a palladium catalyst. google.comnih.gov Another effective reducing agent for this transformation is tin(II) chloride in hydrochloric acid. researchgate.net

The hydroxyl group at the C5 position can be incorporated in several ways. One method is to start with a precursor that already contains a hydroxyl group, although this may require a protecting group (e.g., benzyl (B1604629) ether) to prevent unwanted side reactions during synthesis. A more common strategy is to use a precursor with a methoxy (B1213986) group at the corresponding position. The methoxy group is robust and can be easily converted to the free hydroxyl group at a later stage via demethylation, typically using strong acids like hydrogen bromide (HBr) or Lewis acids such as boron tribromide (BBr₃). The synthesis of 5-methoxy-1H-indazol-3-ol from 2-bromo-5-methoxybenzoic acid illustrates this principle. researchgate.net

Regioselective Synthesis of N1- and N2-Substituted Indazoles

Direct substitution on the nitrogen atoms of the 1H-indazole ring typically yields a mixture of N1 and N2 isomers. acs.orgresearchgate.net Achieving regioselectivity is a significant challenge that can be addressed either by incorporating the substituent before ring closure or by carefully controlling the conditions of direct N-functionalization.

One of the most effective methods for synthesizing a specific N1-substituted indazole is to use a monosubstituted hydrazine (e.g., methylhydrazine or phenylhydrazine) during the cyclization step. acs.orgresearchgate.net This pre-functionalization approach generally provides the N1-substituted regioisomer in good to excellent yield.

Alternatively, direct alkylation or arylation on the pre-formed this compound core can be controlled to favor one isomer over the other. The outcome is highly dependent on the reaction conditions, as the 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. researchgate.net Research has shown that the choice of base and solvent system is critical. For many indazole systems, the use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) has been shown to strongly favor alkylation at the N1 position. acs.orgresearchgate.netrsc.org In contrast, using bases like potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF) can lead to mixtures of N1 and N2 products, with the N1 isomer often being the major product. google.comnih.gov

Functionalization and Derivatization Strategies

The this compound scaffold offers multiple reactive sites for further chemical modification. These include the two nitrogen atoms of the pyrazole ring and the available C4 and C7 positions on the electron-rich benzene ring.

Modifications at the Indazole Nitrogen Atoms (N1, N2)

The derivatization of the indazole nitrogens is a primary strategy for modifying the compound's properties. As discussed previously, direct alkylation is a key transformation, and its regioselectivity is a central consideration.

Studies on the methylation of 6-nitroindazole using iodomethane (B122720) and potassium carbonate in DMF have reported the formation of the N1-methyl derivative as the major product and the N2-methyl isomer as the minor one. google.com The ratio of these isomers is influenced by both steric and electronic factors. The substituents on the benzene ring, in this case, the 5-OH and 6-NH₂, will modulate the acidity of the N1-H proton and the nucleophilicity of both nitrogen atoms, thereby influencing the N1/N2 ratio in substitution reactions.

The following table summarizes conditions known to influence the regioselectivity of indazole N-alkylation.

| Condition | Preferred Regioisomer | Rationale / Notes | Reference |

| Base/Solvent | |||

| NaH in THF | N1 | Favors the thermodynamic product. | acs.org, researchgate.net, rsc.org |

| K₂CO₃ in DMF | Mixture (often N1 major) | Common conditions, may require chromatographic separation. | google.com, nih.gov |

| Cs₂CO₃ | Mixture | Often used, but can give mixtures. | wikipedia.org |

| Substituents | |||

| Electron-withdrawing group at C7 | N2 | An EWG at C7 sterically hinders the N1 position and electronically favors deprotonation at N1, but the resulting anion may react at N2. This leads to high N2 selectivity. | acs.org, researchgate.net |

| Bulky group at C7 | N1 | Steric hindrance at C7 disfavors N2 substitution. | acs.org |

| Electrophile | |||

| Acylating Agents | N1 | N-acylation often provides the N1 isomer, sometimes via rearrangement of an initial N2-acylated intermediate to the more stable N1 product. | acs.org, researchgate.net |

Substitutions on the Benzene Ring (C4, C7)

The benzene portion of the this compound molecule has two available positions for substitution: C4 and C7. The existing 5-hydroxyl and 6-amino groups are both powerful activating groups for electrophilic aromatic substitution, strongly directing incoming electrophiles to their ortho and para positions. The cumulative effect of the 5-OH (directing to C4) and 6-NH₂ (directing to C7) makes the C4 and C7 positions exceptionally electron-rich and thus highly susceptible to electrophilic attack.

While specific derivatization studies on this compound are not widely reported, the expected reactivity can be inferred from the principles of electrophilic aromatic substitution on highly activated systems like aminophenols and electron-rich heterocycles. acs.org

Electrophilic Halogenation: Direct halogenation is expected to proceed readily at the C4 and C7 positions. The use of mild halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent would likely provide mono- or di-halogenated derivatives. The precise site of initial substitution (C4 vs. C7) would depend on subtle differences in steric accessibility and the specific reaction conditions.

Electrophilic Nitration: The nitration of such a highly activated system must be conducted with care to avoid oxidation and the formation of multiple products. acs.org Direct nitration with strong mixed acids (HNO₃/H₂SO₄) could be too harsh. Milder conditions, such as using dilute nitric acid or alternative nitrating agents like guanidine (B92328) nitrate (B79036) under acid-free, copper-catalyzed conditions, might be necessary for controlled substitution. Another strategy to control the reaction is to protect the highly activating amino group as an acetamide, which would temper its activating effect and direct nitration predictably before being hydrolyzed back to the amine. acs.org

Modern C-H activation methodologies offer powerful tools for the functionalization of indazole rings. mdpi.comresearchgate.net These reactions, often catalyzed by transition metals like palladium or rhodium, can enable direct arylation, olefination, or alkylation at specific C-H bonds. However, achieving site-selectivity at C4 or C7 often requires the installation of a directing group on the indazole nitrogen or at an adjacent position. mdpi.comnih.gov

The table below outlines the predicted outcomes for electrophilic substitution reactions on the this compound ring.

| Reaction | Reagent(s) | Expected Position(s) of Substitution | Notes |

| Bromination | N-Bromosuccinimide (NBS) | C4 and/or C7 | High reactivity expected; stoichiometry can control mono- vs. di-substitution. |

| Chlorination | N-Chlorosuccinimide (NCS) | C4 and/or C7 | Similar to bromination. |

| Nitration | Dilute HNO₃ or other mild nitrating agents | C4 and/or C7 | Requires careful control to prevent oxidation and polysubstitution. Protection of the amine may be needed. |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid | C4 and/or C7 | Likely to be successful due to high ring activation. |

Derivatization of the Amino (C6) and Hydroxyl (C5) Groups

The this compound structure possesses two key functional groups, the C6-amino and C5-hydroxyl moieties, which are primary sites for chemical derivatization to generate novel analogues with diverse properties.

The amino group at the C6 position is a versatile handle for introducing a wide range of substituents. A common and effective method for its derivatization is through acylation . This reaction typically involves treating the 6-aminoindazole with an acylating agent, such as an acyl chloride or anhydride, to form a stable amide bond. For instance, in the synthesis of kinase inhibitors, the acylation of an amino-indazole core with reagents like cyclopropanecarbonyl chloride is a key step. nih.gov Similarly, amide linkers have been successfully installed at the 6-amino position by coupling with carboxylic acids using standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt). researchgate.net These amide derivatives play a crucial role in establishing interactions with biological targets. researchgate.netrsc.org

The phenolic hydroxyl group at the C5 position also offers a route for derivatization, primarily through O-alkylation and O-acylation . Although direct derivatization on the this compound parent is not extensively documented in isolation, the reactivity is well-established for the indazole scaffold. For example, the reverse reaction, the cleavage of a 5-methoxy-indazole derivative using strong acid (HBr in acetic acid) to yield the corresponding 5-hydroxy-indazole, highlights the potential to form ether linkages at this position. nih.gov Standard Williamson ether synthesis conditions, employing an alkyl halide in the presence of a suitable base (e.g., K₂CO₃ or NaH), would be expected to yield C5-ether derivatives.

Advanced Synthetic Techniques and Catalytic Approaches

Modern synthetic chemistry offers powerful tools for the construction and functionalization of complex heterocyclic systems like this compound. Transition metal catalysis, in particular, provides efficient and selective methods for forming new carbon-carbon and carbon-nitrogen bonds.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable for elaborating the indazole core, enabling the introduction of aryl, heteroaryl, and other organic fragments. mdpi.com To utilize these methods, the this compound scaffold would typically first be functionalized with a halide (e.g., bromine or iodine) at a desired position.

The Suzuki-Miyaura coupling is a prominent example, used to form C-C bonds by reacting a halo-indazole with a boronic acid or ester in the presence of a palladium catalyst and a base. nih.gov This reaction is compatible with a wide array of functional groups. nih.gov Research has demonstrated the successful Suzuki coupling of 6-bromo-indazole intermediates with various phenylboronic acids to construct complex biaryl structures, a common motif in kinase inhibitors. nih.gov

| Reactants | Catalyst/Base | Product Type | Reference |

| 6-Bromo-indazole derivative + Arylboronic acid | Pd(PPh₃)₄ / Aqueous Base | 6-Aryl-indazole derivative | nih.govnih.gov |

The Buchwald-Hartwig amination is another cornerstone of modern synthetic chemistry, facilitating the formation of C-N bonds. wikipedia.orglibretexts.org This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine. wikipedia.org For indazole derivatives, this method can be used to introduce new amino substituents onto the aromatic ring. The choice of phosphine (B1218219) ligand is critical for the reaction's success, with bulky, electron-rich ligands like tBuXPhos being particularly effective for the amination of heterocyclic compounds, including indazoles. libretexts.org This allows for the synthesis of complex amines that would be difficult to access through classical methods. wikipedia.org

Reductive Amination Protocols

Reductive amination is a highly effective method for derivatizing the C6-amino group, converting it into a secondary or tertiary amine. This two-step, one-pot process involves the reaction of the primary amine with an aldehyde or a ketone to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding amine. rsc.org

A mild and selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (STAB), is typically employed. rsc.orgd-nb.info Studies on 6-aminoindazole derivatives have utilized a general procedure where the amine is stirred with an aldehyde or ketone in methanol, often with a catalytic amount of acetic acid, before the addition of NaBH₃CN to complete the reduction. rsc.org This protocol has been used to synthesize extensive libraries of N-substituted 6-aminoindazoles for biological screening. rsc.org

| Amine Substrate | Carbonyl Compound | Reducing Agent / Conditions | Product | Reference |

| 6-Aminoindazole derivative | Aldehyde or Ketone | NaBH₃CN, Acetic Acid, MeOH, 40°C | N-Alkyl-6-aminoindazole derivative | rsc.org |

Analytical Characterization of Novel this compound Derivatives

The unambiguous structural confirmation of newly synthesized this compound derivatives is essential and is achieved through a combination of modern spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the detailed structure of these molecules. nih.gov

¹H NMR provides information on the number, environment, and connectivity of protons, including characteristic signals for the aromatic protons on the indazole ring and any new substituents. rroij.com

¹³C NMR is used to identify all unique carbon atoms in the molecule and is particularly crucial for confirming the regiochemistry of substitution, for example, distinguishing between N-1 and N-2 alkylated isomers. nih.govresearchgate.net

2D NMR techniques , such as COSY, HSQC, and HMBC, are employed to establish correlations between protons and carbons, allowing for the complete and unambiguous assignment of the molecular structure, especially in complex derivatives. rsc.org

Mass Spectrometry (MS) is used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can definitively verify the molecular formula of a novel derivative. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy is used to identify the presence of key functional groups. For example, the formation of an amide bond during the acylation of the C6-amino group can be confirmed by the appearance of a characteristic carbonyl (C=O) stretching band. researchgate.net

X-ray Crystallography offers the most definitive structural proof for compounds that can be grown as single crystals. It provides precise information about bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state, confirming the connectivity and stereochemistry of the molecule. nih.govnih.gov

Other analytical methods such as melting point determination and elemental analysis are also routinely used to assess the purity and confirm the composition of the synthesized compounds. nih.govresearchgate.net

| Technique | Purpose | References |

| ¹H, ¹³C, and 2D NMR | Complete structural elucidation, isomer identification | rsc.orgnih.govnih.gov |

| Mass Spectrometry (MS/HRMS) | Determination of molecular weight and elemental composition | researchgate.netresearchgate.net |

| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., C=O, N-H, O-H) | researchgate.netnih.gov |

| X-ray Crystallography | Definitive 3D structure, conformation, and stereochemistry | nih.govnih.gov |

| Elemental Analysis | Confirmation of elemental composition and purity | nih.govresearchgate.net |

Pharmacological Activities and Therapeutic Potential of 6 Amino 1h Indazol 5 Ol Derivatives

Anticancer Activity Investigations

Investigations into the anticancer potential of 6-amino-1H-indazol-5-ol and related indazole derivatives have focused on their ability to inhibit cancer cell growth, induce cell death, and function effectively in preclinical models. These studies provide a foundation for their further development as therapeutic agents.

In Vitro Cytotoxicity and Antiproliferative Studies

The primary evaluation of potential anticancer compounds involves in vitro studies to determine their direct effects on cancer cells. Derivatives of 6-aminoindazole have been subjected to extensive screening against various cancer cell lines, revealing their efficacy and mechanisms of action at the cellular level.

A series of synthesized 6-substituted aminoindazole derivatives have demonstrated significant antiproliferative activity against a panel of human cancer cell lines. nih.gov One of the most potent compounds, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (designated as compound 36 ), exhibited a powerful inhibitory effect on human colorectal cancer cells (HCT116) with a half-maximal inhibitory concentration (IC₅₀) value of 0.4 ± 0.3 μM. nih.govrsc.org This same group of N-aromatic substituted 6-aminoindazole derivatives also showed considerable cytotoxicity towards the A549 lung cancer cell line, with IC₅₀ values ranging from 0.7 to 10 μM. rsc.orgnih.gov

While from a slightly different subclass, 1H-indazole-3-amine derivatives have also been evaluated, showing broad-spectrum activity. mdpi.com Notably, one such derivative (compound 6o ) was particularly effective against the K562 chronic myeloid leukemia cell line, with an IC₅₀ value of 5.15 ± 0.55 μM. mdpi.com

| Compound | Derivative Class | Cell Line | Cancer Type | IC₅₀ (μM) | Source |

|---|---|---|---|---|---|

| Compound 36 | 6-Substituted Aminoindazole | HCT116 | Colorectal Cancer | 0.4 ± 0.3 | nih.govrsc.org |

| Various Derivatives | 6-Substituted Aminoindazole | A549 | Lung Cancer | 0.7 - 10 | rsc.orgnih.gov |

| Compound 6o | 1H-Indazole-3-amine | K562 | Chronic Myeloid Leukemia | 5.15 ± 0.55 | mdpi.com |

A key mechanism by which anticancer agents inhibit tumor growth is by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and preventing cell division. Studies on 6-aminoindazole derivatives have confirmed this mode of action. The suppressive activity of compound 36 in HCT116 colorectal cancer cells was specifically linked to an arrest of the cell cycle in the G2/M phase. rsc.orgrsc.org In a related indazole series, compound 6o was also found to exert its antitumor properties by affecting cell cycle distribution, causing the cell cycle to arrest in the G0/G1 phase in K562 cells. mdpi.com

Inducing apoptosis, or programmed cell death, is a highly sought-after characteristic for anticancer drugs. Research has shown that 6-aminoindazole derivatives are capable of triggering this process in cancer cells. For instance, the derivative N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (compound 7 ) was identified as a potent anticancer compound that induces apoptosis in hypopharyngeal carcinoma cells. nih.gov Similarly, the indazole-3-amine derivative (compound 6o ) was confirmed to induce apoptosis in K562 leukemia cells in a dose-dependent manner. mdpi.comresearchgate.net Further mechanistic studies showed this was connected to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. researchgate.net

An ideal characteristic of a chemotherapeutic agent is the ability to kill cancer cells while sparing normal, healthy cells, thereby reducing toxicity. Several 6-aminoindazole derivatives have demonstrated this crucial selectivity. rsc.orgnih.gov Compound 36 , for example, was found to be 29.6-fold more selective against the HCT116 cancer cell line when compared to its cytotoxicity in the normal lung fibroblast cell line, MRC5. rsc.orgnih.gov Another derivative, N-(4-fluorobenzyl)-1H-indazol-6-amine (compound 9f ), also showed potent activity against HCT116 cells while being non-cytotoxic to MRC5 normal cells, with an IC₅₀ value greater than 100 μM. researchgate.net This selective action is not limited to one subclass; the indazole-3-amine derivative (compound 6o ) displayed a 6.45-fold greater selectivity towards K562 cancer cells over normal human embryonic kidney (HEK-293) cells. mdpi.com

| Compound | Cancer Cell Line (IC₅₀) | Normal Cell Line (IC₅₀) | Selectivity Index (SI) | Source |

|---|---|---|---|---|

| Compound 36 | HCT116 (0.4 μM) | MRC5 (11.8 μM) | 29.6 | rsc.orgnih.gov |

| Compound 9f | HCT116 (14.3 μM) | MRC5 (>100 μM) | >7.0 | researchgate.net |

| Compound 6o | K562 (5.15 μM) | HEK-293 (33.2 μM) | 6.45 | mdpi.com |

In Vivo Antitumor Efficacy in Preclinical Models

Following promising in vitro results, the evaluation of anticancer compounds progresses to in vivo preclinical models to assess their efficacy in a living organism. A study involving 4,6-disubstituted-1H-indazole-4-amine derivatives demonstrated significant in vivo antitumor activity. nih.gov Specifically, one derivative, designated HT-28 , was tested in a CT-26 allograft model in BALB/c mice and showed significant tumor suppression. nih.gov This finding is crucial as it confirms that the potent in vitro activity of this class of indazole derivatives can translate into a therapeutic effect in a preclinical cancer model. nih.gov

Mechanisms of Anticancer Action

Derivatives of the 6-amino-1H-indazole scaffold have demonstrated notable potential in cancer therapy through several distinct mechanisms of action. These include the inhibition of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), the targeting of various protein kinases crucial for cancer cell proliferation and survival, and the modulation of key signaling pathways that regulate cell growth and apoptosis.

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in the suppression of the immune system within the tumor microenvironment. rsc.orgnih.gov It catalyzes the initial and rate-limiting step in the metabolism of tryptophan to kynurenine. nih.gov This process leads to the depletion of tryptophan, which is essential for T-cell proliferation, and the accumulation of tryptophan metabolites that are toxic to T lymphocytes, ultimately allowing cancer cells to evade immune surveillance. rsc.orgresearchgate.net

Recognizing the therapeutic potential of targeting this immunosuppressive mechanism, researchers have designed and synthesized novel derivatives of 6-amino-1H-indazole as IDO1 inhibitors. rsc.orgnih.gov The indazole ring is considered a bioisostere of the indole (B1671886) ring found in tryptophan, making it a suitable scaffold for designing IDO1 inhibitors. rsc.org

Several studies have highlighted the efficacy of these derivatives. For instance, compound N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) was found to have potent anti-proliferative activity in human colorectal cancer cells (HCT116) with an IC50 value of 0.4 ± 0.3 μM and was also shown to significantly suppress the expression of the IDO1 protein. rsc.orgrsc.org Similarly, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (7) demonstrated a remarkable ability to suppress IDO1 expression in a concentration-dependent manner and exhibited potent anticancer activity by inducing apoptosis in hypopharyngeal carcinoma cells. nih.gov

Table 1: IDO1 Inhibitory Activity of this compound Derivatives

| Compound Name | Chemical Structure | Finding |

|---|---|---|

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) | Not Available | Potent anti-proliferative activity in HCT116 cells (IC50 = 0.4 ± 0.3 μM) and significant suppression of IDO1 protein expression. rsc.orgrsc.org |

| N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (7) | Not Available | Remarkable suppression of IDO1 expression in a concentration-dependent manner and induction of apoptosis in hypopharyngeal carcinoma cells. nih.gov |

Kinase Inhibition (e.g., EGFR, FGFR, VEGFR, Aurora Kinase, Cyclin-Dependent Kinases, PLK4)

Protein kinases are a large family of enzymes that regulate a multitude of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. researchgate.net Dysregulation of kinase activity is a common feature in many types of cancer, making them attractive targets for therapeutic intervention. nih.gov The indazole scaffold has been successfully incorporated into numerous kinase inhibitors, including several commercially available anticancer drugs. nih.gov

Derivatives of 6-amino-1H-indazole have been specifically investigated as inhibitors of various kinases implicated in cancer:

Fibroblast Growth Factor Receptors (FGFRs): Over-activation of FGFR signaling is linked to the development of various cancers. Research has identified 1H-indazol-3-amine derivatives as potent inhibitors of FGFR1 and FGFR2. nih.gov For example, a 6-fluoro substituted derivative showed improved enzymatic and cellular potency. nih.gov Another study identified 6-(3-methoxyphenyl)-1H-indazol-3-amine (98) as a promising FGFR1 inhibitor with an IC50 of 15.0 nM. mdpi.com Further optimization led to a derivative with an N-ethylpiperazine group, which was identified as a highly potent FGFR1 inhibitor with an IC50 of 2.9 nM. mdpi.com

Epidermal Growth Factor Receptor (EGFR): EGFR is a key driver in several cancers, and its inhibition is a validated therapeutic strategy. researchgate.net A series of 1H-indazole derivatives were evaluated for their EGFR kinase activity, with one compound showing potent inhibition of the L858R/T790M double mutant of EGFR with an IC50 value of 0.07 μM. mdpi.com

Other Kinases: The versatility of the indazole core allows for its application in targeting a broad spectrum of kinases. nih.gov Research has explored indazole derivatives as inhibitors of Aurora kinases, which are overexpressed in many cancers, and cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. nih.gov Additionally, 5-arylamino-6-chloro-1H-indazole-4,7-diones have been synthesized and shown to exhibit potent inhibitory activity against protein kinase B/Akt. nih.gov

Table 2: Kinase Inhibitory Activity of Indazole Derivatives

| Compound Class/Name | Target Kinase(s) | Key Findings |

|---|---|---|

| 1H-indazol-3-amine derivatives | FGFR1, FGFR2 | 6-fluoro substitution improved potency. nih.gov |

| 6-(3-methoxyphenyl)-1H-indazol-3-amine (98) | FGFR1 | IC50 of 15.0 nM. mdpi.com |

| N-ethylpiperazine derivative of 98 | FGFR1 | IC50 of 2.9 nM. mdpi.com |

| 1H-indazole derivative | EGFR (L858R/T790M mutant) | IC50 of 0.07 μM. mdpi.com |

| 5-arylamino-6-chloro-1H-indazole-4,7-diones | Akt1 | Potent inhibitory activity. nih.gov |

Modulation of Signaling Pathways (e.g., p53/MDM2 pathway)

The p53 tumor suppressor protein plays a central role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. The activity of p53 is tightly regulated by its negative regulators, MDM2 and MDM4. In many cancers, the p53 pathway is inactivated through the overexpression of these regulators. researchgate.net Therefore, inhibiting the interaction between p53 and MDM2 is a promising strategy for reactivating p53 and restoring its tumor-suppressive functions. mdpi.com

Research has shown that certain indazole derivatives can modulate the p53/MDM2 pathway. One study identified a compound, 6o , from a series of indazole derivatives that exhibited a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM. mdpi.comresearchgate.net This compound was found to induce apoptosis and cell cycle arrest, potentially by inhibiting Bcl2 family members and modulating the p53/MDM2 pathway. mdpi.com Specifically, treatment with compound 6o led to an upregulation of p53 protein expression and a reduction in MDM2 protein expression in a concentration-dependent manner. mdpi.com

Table 3: Modulation of p53/MDM2 Pathway by an Indazole Derivative

| Compound Name | Cell Line | Key Findings |

|---|---|---|

| Compound 6o | K562 (Chronic Myeloid Leukemia) | IC50 of 5.15 µM; Upregulated p53 and downregulated MDM2 expression. mdpi.comresearchgate.net |

Neuropharmacological Applications

Beyond their anticancer properties, derivatives of the 6-amino-1H-indazole scaffold have also shown promise in the field of neuropharmacology. This is primarily due to their ability to inhibit the enzyme D-amino acid oxidase (DAAO), which has significant implications for the treatment of certain neuropsychiatric disorders.

D-Amino Acid Oxidase (DAAO) Inhibition

D-amino acid oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids. tandfonline.com In the central nervous system, DAAO is responsible for regulating the levels of D-serine (B559539), an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor. researchgate.net The NMDA receptor is crucial for synaptic plasticity and neurotransmission.

Inhibiting DAAO leads to an increase in the concentration of D-serine in the brain, which in turn enhances NMDA receptor-mediated neurotransmission. researchgate.net This mechanism has led to the investigation of DAAO inhibitors as a potential therapeutic strategy for various neurological and psychiatric conditions. researchgate.net While a study of fifteen C5- and C6-substituted indazole derivatives did not yield noteworthy DAAO inhibitors, the synthetic precursor, 1H-indazol-5-ol , was identified as a good potency inhibitor with an IC50 value of 2.03 µM. researchgate.net Another study identified 6-fluoro-1H-indazol-3-ol (37) as a nanomolar inhibitor of DAAO that significantly increased plasma D-serine levels in mice. researchgate.net

Table 4: DAAO Inhibitory Activity of Indazole Derivatives

| Compound Name | Potency | Finding |

|---|---|---|

| 1H-indazol-5-ol | IC50 = 2.03 µM | Good potency DAAO inhibitor. researchgate.net |

| 6-fluoro-1H-indazol-3-ol (37) | Nanomolar range | Significantly increased plasma D-serine levels in vivo. researchgate.net |

Implications for Neuropsychiatric Disorders (e.g., Schizophrenia)

Dysfunction of the NMDA receptor is a leading hypothesis for the pathophysiology of schizophrenia. researchgate.net Increased DAAO expression and activity have been observed in individuals with schizophrenia, suggesting that reduced D-serine levels may contribute to the symptoms of the disorder. researchgate.net Therefore, inhibiting DAAO to increase brain D-serine levels is considered a promising therapeutic approach for schizophrenia. medchemexpress.cn The administration of DAAO inhibitors has been shown to increase D-serine levels in the plasma and brain of rodents and has shown potential in animal models to improve psychosis and cognitive deficits associated with schizophrenia. researchgate.net The development of potent and selective DAAO inhibitors, such as derivatives of 1H-indazol-3-ol, represents a novel class of compounds with the potential to be developed into drug candidates for treating schizophrenia. researchgate.net

Monoamine Oxidase (MAO) Inhibition

Derivatives of indazole have been identified as potent inhibitors of monoamine oxidase (MAO), enzymes crucial for the metabolism of neurotransmitters. smolecule.com Specifically, indazole- and indole-carboxamides have been discovered as highly potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B). researchgate.net One of the most powerful derivatives, N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide, exhibited an IC50 value of 0.386 nM for human MAO-B, with over 25,000-fold selectivity against MAO-A. researchgate.net Another notable compound, N-(3,4-difluorophenyl-1H-indazole-5-carboxamide, combines high potency and selectivity with an IC50 of 1.59 nM for human MAO-B and over 6,000-fold selectivity versus MAO-A. researchgate.net The introduction of a methanimine (B1209239) spacer has also led to a new class of highly potent and selective MAO-B inhibitors. researchgate.net

Computational docking studies have provided insight into how these small molecule inhibitors interact with the enzyme's binding site, explaining their high potency. researchgate.net The strategic placement of substituents on the indazole ring is crucial for activity; for instance, compounds with phenyl substituents at the nitrogen atom in position-2 have shown significant MAO inhibition. tandfonline.com

Table 1: MAO-B Inhibition by Indazole Derivatives

| Compound | IC50 (human MAO-B) | Selectivity vs. MAO-A |

|---|---|---|

| N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide | 0.386 nM | >25,000-fold |

| N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide | 0.227 nM | >5700-fold |

| (E)-N-(3,4-dichlorophenyl)-1-(1H-indazol-5-yl)methanimine | 0.612 nM | >16,000-fold |

Serotonin (B10506) 5-HT2 Receptor Agonism

Certain indazole derivatives have been identified as potent agonists of the serotonin 5-HT2 receptor, a target for various therapeutic applications. tandfonline.comnih.gov

Agonists of the 5-HT2 receptors are being explored as a novel treatment for ocular hypertension and glaucoma. nih.govacs.org The indazole derivative 1-((S)-2-aminopropyl)-1H-indazol-6-ol (also known as AL-34662) has been identified as a potent, peripherally acting 5-HT2 receptor agonist. nih.govwikipedia.org This compound demonstrates high selectivity for 5-HT2 receptors over other serotonin receptor subtypes. nih.gov

In studies with conscious ocular hypertensive monkeys, this compound effectively lowered intraocular pressure (IOP). nih.govacs.org The reduction in IOP appears to be a locally mediated effect rather than a result of central nervous system activity. nih.govacs.org This is a significant advantage, as centrally acting 5-HT2A receptor agonists often have hallucinogenic properties, making them unsuitable for clinical use in this context. wikipedia.org AL-34662 was specifically designed to be peripherally selective, meaning it does not cross the blood-brain barrier, thus avoiding these psychoactive side effects. wikipedia.org

Another related compound, (8R)-1-[(2S)-2-Aminopropyl]-8,9-dihydro-7H-pyrano[2,3-g]indazol-8-ol, has also shown promise as a selective 5-HT2 receptor agonist with ocular hypotensive effects. nih.gov

Table 2: Activity of 1-((S)-2-aminopropyl)-1H-indazol-6-ol (AL-34662)

| Parameter | Value |

|---|---|

| 5-HT2 Receptor Agonist EC50 | 42.7 nM |

| Max Efficacy (Emax) | 89% |

| IOP Reduction in Monkeys | -13 mmHg (33%) |

| 5-HT2A Receptor Affinity (IC50) | 14.5 nM |

| 5-HT2B Receptor Affinity (IC50) | 8.1 nM |

Anti-inflammatory Properties

Indazole and its derivatives have demonstrated significant anti-inflammatory activity. researchgate.netnih.gov The anti-inflammatory effects of these compounds are thought to be mediated through interactions with cyclooxygenase-2 (COX-2), cytokines, and reactive oxygen species. nih.gov In animal models, 5-aminoindazole (B92378) has been shown to inhibit inflammation. nih.gov For example, at a dose of 100 mg/kg, it produced a maximum inhibition of inflammation of 83.09% in the fifth hour of observation. nih.gov

The indazole scaffold is a key feature in some non-steroidal anti-inflammatory drugs. tandfonline.com The versatility of the indazole ring allows for the synthesis of a wide range of derivatives with potential anti-inflammatory applications. nih.govnih.gov

Antimicrobial and Antiparasitic Activities

The indazole nucleus is a structural component of compounds that exhibit a broad range of antimicrobial and antiparasitic activities. researchgate.netresearchgate.net Indazole derivatives have been investigated for their effectiveness against various pathogens. nih.gov

For instance, some indazole derivatives have shown promising results against Candida species, indicating potential as antifungal agents. Additionally, certain derivatives have been evaluated for their activity against parasitic infections caused by organisms like Entamoeba histolytica. researchgate.net The synthesis of indazole N-oxide derivatives has also yielded compounds with antichagasic and leishmanicidal properties. austinpublishinggroup.com Fused indazoles with an azasteroid ring system have also demonstrated antimicrobial activity. thieme-connect.de

Other Investigated Biological Activities

The therapeutic potential of indazole derivatives extends to a variety of other biological activities. researchgate.net

Anti-HIV: Some indazole derivatives have been investigated as inhibitors of HIV protease, a key enzyme in the viral life cycle. nih.govtandfonline.com

Antiarrhythmic: N-substituted 1-amino-3-[1-methyl(phenyl)-1H-indazol-4-yloxy]-propan-2-ols have been evaluated for potential antiarrhythmic properties. austinpublishinggroup.com

Analgesic: Indazole derivatives have shown promise in attenuating nociceptive responses, particularly in inflammatory pain models. nih.govaustinpublishinggroup.com

Antihypertensive: The indazole scaffold is present in molecules investigated for their antihypertensive effects. nih.govresearchgate.net 1-((S)-2-Amino-propyl)-1H-indazol-6-ol, for example, has been shown to have antihypertensive effects on the trabecular meshwork. biosynth.com

Anti-diabetes: Certain C(3)-monosubstituted indazoles have been examined as potential β3-adrenergic receptor agonists for the treatment of type II diabetes. austinpublishinggroup.com

Anti-osteoporosis: The medicinal chemistry of indazole derivatives has recently expanded to include compounds for the treatment of osteoporosis. researchgate.netresearchgate.net

Mechanistic Insights and Molecular Interactions

Identification of Specific Molecular Targets and Binding Sites

Research has identified that derivatives of the 6-amino-1H-indazol-5-ol scaffold can interact with a variety of molecular targets, primarily kinases and other enzymes involved in cell signaling and immune response.

One key target for amino-indazole derivatives is Indoleamine 2,3-dioxygenase 1 (IDO1) , a heme-containing enzyme. rsc.org Docking studies of a derivative, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, have shown that it binds within the active site of IDO1. The binding is stabilized by interactions with well-known active site residues including Tyr126, Phe163, Phe164, Ser167, Phe226, Phe227, Arg231, Ser263, and His346. rsc.org Specifically, the N2 of the indazole group forms a hydrogen bond with the hydroxyl group of Ser167, and the fluorophenyl ring engages in a π-π interaction with Phe226. rsc.org

Another important class of targets for amino-indazole scaffolds are kinases . The 3-amino-1H-indazol-6-yl-benzamide scaffold, for instance, has been designed to target the "DFG-out" inactive conformation of kinases. nih.gov This involves the 3-amino-indazole portion acting as a hinge-binder, interacting with the ATP-binding cleft. nih.gov This has been observed in inhibitors of PDK1, ALK, and VEGFR2. nih.gov Kinome-wide profiling of a representative compound from this series revealed spectrum selective inhibition of FLT3, PDGFRα, and Kit. nih.gov

Enzyme Inhibition Kinetics and Characterization

The inhibitory activity of this compound derivatives against various enzymes has been a central focus of their investigation.

For derivatives targeting IDO1 , a notable example is N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, which demonstrated potent anti-proliferative activity in human colorectal cancer cells (HCT116) with an IC50 value of 0.4 ± 0.3 μM. rsc.org This compound was also found to significantly suppress the expression of the IDO1 protein. rsc.org The mechanism of this anti-proliferative effect was linked to G2/M cell cycle arrest. rsc.org

In the context of kinase inhibition , derivatives of the 3-amino-1H-indazol-6-yl-benzamide scaffold have shown potent, single-digit nanomolar inhibition of FLT3 and PDGFRα-T674M. nih.gov Despite having a broad kinase selectivity profile in in vitro binding assays, these compounds exhibit high selectivity in cellular growth assays, with over 1000-fold selectivity for FLT3 and Kit-T670I dependent cell growth. nih.gov

Furthermore, derivatives of 1H-indazol-3-ol have been identified as inhibitors of D-amino acid oxidase (DAAO) , with some compounds exhibiting nanomolar inhibitory activity. nih.gov

Receptor Binding Affinity and Selectivity Profiling

The affinity and selectivity of this compound derivatives for various receptors have been characterized to understand their potential therapeutic applications.

A series of 1-(2-aminopropyl)-1H-indazole analogues were evaluated for their binding to serotonin (B10506) receptors. nih.gov One compound, 1-((S)-2-aminopropyl)-1H-indazol-6-ol, was identified as a potent 5-HT2 receptor agonist with an EC50 of 42.7 nM and high selectivity for 5-HT2 receptors over other serotonin receptor subtypes. nih.gov

In another study, a representative 3-amino-1H-indazol-6-yl-benzamide derivative was screened against a panel of 402 kinases, revealing a broad selectivity profile in an in vitro ATP-site competition binding assay. nih.gov This highlights the importance of cellular assays to determine functional selectivity.

Derivatives of 6-substituted indoles and indazoles have also been investigated for their affinity to the 5-HT6 receptor . google.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

SAR studies are crucial for optimizing the potency and selectivity of drug candidates. For this compound derivatives, these studies have provided valuable insights into the key structural features required for biological activity.

Elucidation of Key Structural Features for Biological Activity

The indazole scaffold itself is a critical feature, serving as a bioisostere of the indole (B1671886) ring in tryptophan, making it a suitable core for designing IDO1 inhibitors. rsc.orgnih.gov The two nitrogen atoms in the indazole ring can tautomerize and allow for the introduction of various substituents. rsc.orgnih.gov

For IDO1 inhibitors, the 6-aminoindazole template is important, with the 6-NH group forming a hydrogen bond with the 7-propionate of the heme ion in the enzyme's active site. researchgate.net The 1H-indazole-3-amine structure has been identified as an effective hinge-binding fragment for kinases. mdpi.com

Impact of Substituent Type, Position, and Stereochemistry on Potency and Selectivity

The type, position, and stereochemistry of substituents on the this compound core have a dramatic impact on biological activity.

Substitution at C3: Introduction of a methyl group at the C-3 position of the indazole ring in a series of 6-substituted aminoindazole derivatives led to potential toxicity against HCT116 cells. rsc.org

Substitution at the 6-amino group: In the same series, substitution of an aryl group on the 6-aminoindazole showed better cytotoxicity than a cyclohexyl-substituted compound. rsc.org Specifically, N-aromatic substitution exhibited considerable cytotoxicity towards A549 and SNU-638 cancer cell lines. rsc.org

Substitution at C4 and C6: For IDO1 inhibitors, it has been noted that many derivatives bear a large group at position 4 and a small group (often a halogen) at position 6. nih.gov SAR analysis of 4,6-disubstituted 1H-indazoles indicated that substituents at both positions play a crucial role in IDO1 inhibition. nih.gov

Stereochemistry: The stereochemistry of substituents can be critical. For example, 1-((S)-2-aminopropyl)-1H-indazol-6-ol was identified as a potent 5-HT2 receptor agonist, highlighting the importance of the (S)-configuration at the aminopropyl side chain. nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling and ligand-based design have been instrumental in the development of indazole-based inhibitors. A pharmacophore model for DAAO inhibitors was developed based on isatin (B1672199) and other known inhibitors, which led to the investigation and identification of potent 1H-indazol-3-ol derivatives. nih.gov

For IDO1 inhibitors, a design strategy involved using the indazole scaffold to interact with pocket A of the active site, while adding a pharmacophoric feature to target pocket B. researchgate.net This rational design approach is guided by the understanding of the enzyme's active site architecture. dovepress.com

Computational Chemistry and Cheminformatics in 6 Amino 1h Indazol 5 Ol Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein. This method helps in understanding the binding mode and affinity of a compound within the active site of a receptor. For indazole derivatives, including those structurally related to 6-amino-1H-indazol-5-ol, molecular docking has been instrumental in identifying potential biological targets and elucidating interaction mechanisms.

In studies involving indazole scaffolds, molecular docking simulations have been employed to predict binding affinities and interaction patterns with various enzymes. For instance, docking studies on indazole derivatives with targets like the cyclooxygenase-2 (COX-2) enzyme have revealed significant binding energies, suggesting their potential as anti-inflammatory agents. researchgate.net These simulations identify key amino acid residues within the active site that form hydrogen bonds and other non-covalent interactions with the indazole core and its substituents, providing a structural basis for their biological activity. researchgate.net

Similarly, in the context of anticancer research, molecular docking has been used to evaluate the interaction of indazole derivatives with targets such as DNA gyrase and indoleamine 2,3-dioxygenase 1 (IDO1). rsc.orgjmchemsci.com The results from these studies, often presented as binding energy values, help in ranking compounds and prioritizing them for synthesis and further biological evaluation. rsc.org For example, a lower binding energy generally indicates a more stable and favorable interaction between the ligand and the target. researchgate.net

Table 1: Representative Molecular Docking Data for Indazole Derivatives

| Compound Class | Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |

|---|---|---|---|

| 1H-Indazole Analogs | Cyclooxygenase-2 (COX-2) | Gly526 | -8.49 to -9.11 |

| 6-Substituted Aminoindazoles | Indoleamine 2,3-dioxygenase 1 (IDO1) | Not specified | Not specified |

| Tetrahydro-1H-indazole Derivatives | DNA gyrase (1KZN) | Not specified | Not specified |

This table is illustrative and compiles data from studies on various indazole derivatives to demonstrate the application of molecular docking.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a deeper understanding of the electronic structure and properties of molecules like this compound. DFT studies are used to calculate various molecular descriptors that are crucial for predicting reactivity, stability, and potential biological activity.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is an important indicator of chemical reactivity and stability. researchgate.netresearchgate.net A smaller energy gap suggests higher reactivity.

These calculations have been applied to various indazole derivatives to understand their properties. For example, DFT studies have been used to investigate the corrosion inhibition properties of indazole derivatives by correlating their electronic properties with their ability to adsorb on metal surfaces. researchgate.net Furthermore, DFT calculations are employed to confirm the structures of synthesized compounds and to analyze their vibrational spectra (FT-IR and Raman). researchgate.netasianresassoc.org

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic profile, which is often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction has become an indispensable tool in early-stage drug discovery to filter out compounds with undesirable pharmacokinetic properties, thereby reducing the likelihood of late-stage failures.

For indazole derivatives, computational tools are used to predict various ADME parameters. These predictions are often based on Lipinski's "rule of five," which provides guidelines for drug-likeness. nih.gov The parameters typically evaluated include:

Molecular Weight (MW): Generally preferred to be less than 500 g/mol . nih.gov

LogP (Octanol-water partition coefficient): A measure of lipophilicity, ideally less than 5. nih.gov

Hydrogen Bond Donors (HBD): The number of OH and NH groups, preferably less than 5. nih.gov

Hydrogen Bond Acceptors (HBA): The number of N and O atoms, preferably less than 10. nih.gov

Studies on novel indazole-pyrimidine derivatives have shown that these compounds generally exhibit good solubility and absorption profiles, adhering to Lipinski's and Veber's rules, which also considers the number of rotatable bonds. nih.gov Online platforms and specialized software are utilized to calculate these properties for newly designed compounds, including those based on the this compound scaffold. researchgate.net

Table 2: Predicted ADME Properties for a Representative Indazole Derivative

| Property | Predicted Value | Guideline |

|---|---|---|

| Molecular Weight | < 500 | Lipinski's Rule |

| LogP | < 5 | Lipinski's Rule |

| H-Bond Donors | < 5 | Lipinski's Rule |

| H-Bond Acceptors | < 10 | Lipinski's Rule |

| Rotatable Bonds | < 10 | Veber's Rule |

This table provides a general overview of ADME predictions for drug-like indazole compounds based on established rules.

Molecular Dynamics Simulations for Binding Stability and Conformational Analysis

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations simulate the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding.

For indazole derivatives identified as potential inhibitors, MD simulations are performed to validate the docking results and to assess the stability of the predicted binding pose. researchgate.netresearchgate.net These simulations can reveal whether the ligand remains stably bound within the active site or if it dissociates over the simulation period. Analysis of the simulation trajectory can provide information on root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration (RoG), and solvent accessible surface area (SASA), all of which help in evaluating the stability of the complex. researchgate.netnih.gov

For instance, MD simulations have been used to confirm the stability of indazole derivatives within the active site of the COX-2 enzyme, supporting their potential as anti-inflammatory agents. researchgate.net These studies often show that the ligand maintains key interactions with the protein throughout the simulation, reinforcing the binding mode predicted by molecular docking. researchgate.net

Cheminformatics Approaches for Library Design and Virtual Screening

Cheminformatics combines chemistry, computer science, and information science to optimize drug discovery processes. In the context of this compound research, cheminformatics approaches are crucial for designing libraries of derivatives and for performing virtual screening to identify promising lead compounds.

Virtual screening involves the computational screening of large libraries of chemical compounds against a biological target to identify those that are most likely to bind and exhibit the desired activity. nih.gov This can be done through either ligand-based or structure-based approaches. insilicall.com Ligand-based virtual screening uses the structural information of known active compounds to identify new ones, while structure-based virtual screening relies on the 3D structure of the target protein. insilicall.com

Publicly available databases like PubChem, which contains millions of chemical structures and bioassay data, serve as a valuable resource for virtual screening. researchgate.net Researchers can use the this compound scaffold as a starting point to search for similar compounds or to build a virtual library of derivatives. These libraries can then be screened against various targets using molecular docking and other computational methods to prioritize candidates for synthesis and experimental testing. insilicall.comresearchgate.net

Preclinical Pharmacological and Toxicological Assessment

In Vitro Metabolic Stability and Permeability Studies (e.g., PAMPA assays)

No specific data regarding the in vitro metabolic stability or permeability of 6-amino-1H-indazol-5-ol was found in the public domain.

Studies on other, structurally distinct indazole derivatives have been conducted. For instance, research on a series of 1H-indazol-3-ol derivatives indicated that certain representative compounds showed favorable characteristics in metabolic stability and Parallel Artificial Membrane Permeability Assays (PAMPA). nih.gov Similarly, other research efforts have evaluated the metabolic stability of different indazole analogues, though these investigations did not include this compound. acs.org

In Vivo Pharmacokinetic Profiling

No data is publicly available on the in vivo pharmacokinetic properties of this compound in any animal models.

Pharmacokinetic studies have been performed on other indazole-based compounds. For example, the in vivo pharmacokinetic profiles of different, more complex indazole analogues have been evaluated in mice to determine their suitability as chemical probes. acs.org Another study conducted an in vivo assessment on 6-fluoro-1H-indazol-3-ol in mice to measure its effect on plasma d-serine (B559539) levels. nih.gov However, these findings are specific to the tested molecules and are not transferable to this compound.

In Vitro Toxicity Assessment (e.g., cytotoxicity in normal cell lines)

There is no available information on the in vitro cytotoxicity of this compound against normal, non-cancerous cell lines. The potential for off-target toxicity is a critical component of any preclinical assessment, but for this specific compound, such data has not been published.

In Vivo General Toxicity Studies in Animal Models

No studies detailing the general in vivo toxicity of this compound in animal models have been identified in the public record. This includes a lack of information on acute, sub-chronic, or chronic toxicity. While patent literature indicates that this compound has been used as a chemical intermediate in the synthesis of more complex molecules investigated for therapeutic purposes, the toxicological properties of the parent compound itself are not described. google.com

Future Perspectives and Drug Discovery Implications

Lead Optimization Strategies for the 6-Amino-1H-indazol-5-ol Scaffold

Lead optimization is a critical phase in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound. For the this compound scaffold, several strategies can be employed, primarily guided by structure-activity relationship (SAR) studies.

Key optimization strategies include:

Modification of the Indazole Core: Substitutions at various positions of the indazole ring can significantly impact biological activity. For instance, SAR analysis has shown that introducing chloro or methyl groups at the C7 position of an indazole nucleus can enhance cardiovascular activity. nih.gov Similarly, modifications at the N1 position have been a focus for developing allosteric CC-Chemokine Receptor 4 (CCR4) antagonists.

Functional Group Alteration: The amino and hydroxyl groups at the C6 and C5 positions, respectively, are prime targets for modification. Converting the amino group into amides, sulfonamides, or ureas can modulate binding affinity and physicochemical properties. The hydroxyl group can be etherified or esterified to improve metabolic stability and oral bioavailability.

Computational and In Silico Modeling: Techniques like quantitative structure-activity relationship (QSAR) and machine learning can predict the biological activity of novel derivatives, thereby streamlining the optimization process. frontiersin.orgspringerprofessional.de These models help in identifying key structural features that correlate with desired therapeutic effects and minimizing off-target activities. frontiersin.org

Development of Novel Analogs with Enhanced Efficacy and Safety Profiles

The development of novel analogs from the this compound scaffold is a promising avenue for discovering drugs with improved therapeutic windows. The versatility of the indazole ring system allows for extensive chemical modifications to fine-tune pharmacological properties. nih.govcaribjscitech.com

Approaches to developing advanced analogs include:

Scaffold Hopping: Replacing the indazole core with other heterocyclic systems while retaining key pharmacophoric features can lead to the discovery of compounds with novel intellectual property and potentially better safety profiles. This strategy has been successfully used to discover new glucagon (B607659) receptor (GCGR) antagonists. nih.gov

Fragment-Based Drug Design: This approach involves identifying small molecular fragments that bind to the target protein and then growing or linking them to create a more potent lead compound. This has been effective in developing Pim kinase inhibitors based on a 6-azaindazole core. nih.gov

Synthesis of Substituted Derivatives: A wide array of synthetic methods allows for the creation of diverse libraries of indazole derivatives. nih.gov For example, a series of 1-(2-aminopropyl)-1H-indazole analogues were synthesized and evaluated as potential treatments for ocular hypertension, leading to the identification of a potent and selective 5-HT2 receptor agonist. nih.gov

| Analog Type | Rationale | Potential Therapeutic Target | Reference |

| N1-Substituted Analogs | Modulate receptor binding and pharmacokinetic properties. | GPCRs (e.g., CCR4) | |

| C3-Substituted Analogs | Enhance enzyme inhibition and introduce new interaction points. | Kinases, IDO1 | nih.gov |

| Core Ring Modification (e.g., Azaindazole) | Improve potency and metabolic stability. | Pim Kinases | nih.gov |

| Fused-Ring Systems | Increase structural rigidity and binding affinity. | FLT3 Kinase | researchgate.net |

Exploration of Combination Therapies with Existing Agents

Combining drugs with different mechanisms of action is a cornerstone of modern therapy, particularly in complex diseases like cancer. Analogs derived from the this compound scaffold could be valuable components of combination regimens. Indazole derivatives have shown potential as anticancer, anti-inflammatory, and antimicrobial agents, making them suitable candidates for such approaches. nih.gov

Potential combination strategies include:

Oncology: An indazole-based kinase inhibitor could be combined with standard-of-care chemotherapy or immunotherapy to overcome drug resistance and enhance tumor cell killing. Compounds derived from the scaffold may be useful in treating various cancers, including those of the lung, colon, and breast. epo.org

Infectious Diseases: In treating bacterial infections, an indazole derivative with antimicrobial properties could be paired with a traditional antibiotic to create a synergistic effect and combat resistant strains. caribjscitech.com

Cardiovascular Diseases: For conditions like hypertension, an indazole-based agent could be used alongside diuretics or beta-blockers to achieve better blood pressure control. nih.gov

Patent Landscape Analysis and Intellectual Property Considerations

The patent landscape for indazole derivatives is active, with numerous patents covering their synthesis and application as therapeutic agents. google.comgoogle.com A thorough analysis of existing patents is crucial for any new drug discovery program based on the this compound scaffold to ensure freedom to operate and secure intellectual property rights for novel inventions.

Key considerations include:

Composition of Matter Claims: These patents cover novel chemical structures. Innovators must design analogs that are structurally distinct from previously patented compounds.

Method of Use Claims: These patents protect the use of a known compound for a new therapeutic indication.

Process Claims: Patents may also cover novel and efficient synthetic routes to produce the indazole derivatives. google.com

Recent patents highlight the broad therapeutic potential being explored for indazole compounds, including their use as PKMYT1 kinase inhibitors for cancer therapy and in treating various angiogenesis-related diseases. epo.orggoogle.com

Translational Research and Clinical Development Pathways

Translating a promising compound from the laboratory to the clinic is a complex, multi-step process. For a drug candidate derived from the this compound scaffold, this pathway would involve rigorous preclinical and clinical evaluation.

The typical development pathway includes:

Preclinical Studies: In-depth in vitro and in vivo studies are conducted to evaluate the compound's pharmacology, pharmacokinetics, and toxicology. Animal models of disease are used to establish proof-of-concept and determine a safe starting dose for human trials. For example, a 1-((S)-2-aminopropyl)-1H-indazol-6-ol analog potently lowered intraocular pressure in monkeys, making it an excellent candidate for further clinical studies. nih.gov

Investigational New Drug (IND) Application: A comprehensive data package is submitted to regulatory authorities like the FDA to request permission to begin clinical trials.

Clinical Trials:

Phase I: The new drug is tested in a small group of healthy volunteers to assess its safety, determine a safe dosage range, and identify side effects.

Phase II: The drug is administered to a larger group of patients to evaluate its efficacy and further assess its safety.

Phase III: Large-scale trials are conducted to confirm efficacy, monitor side effects, compare it to standard treatments, and collect information that will allow the drug to be used safely.

New Drug Application (NDA) and Market Approval: Following successful Phase III trials, an NDA is submitted to regulatory authorities for approval to market the drug.

The journey from discovery to an approved drug is lengthy and challenging, but the therapeutic potential of novel compounds derived from the this compound scaffold warrants continued research and development efforts.

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 6-amino-1H-indazol-5-ol, and what factors influence yield?

- Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization and functionalization. For example, indazole derivatives can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400:DMF solvents, achieving ~35% yield after flash chromatography . Solvent choice (e.g., DMF for solubility), catalysts (CuI), and temperature control are critical. Purification via column chromatography (70:30 EtOAc:hexane) ensures purity >95% .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (1H/13C) to confirm substituent positions (e.g., δ 8.53 ppm for indazole protons) .

- HPLC with UV detection for purity assessment (retention time ~12 min in 70:30 MeCN:H2O) .

- Mass spectrometry (FAB-HRMS) to validate molecular weight (e.g., [M+H]+ at m/z 335.1497) .

Q. What are the key chemical identifiers and databases for accessing reliable data on this compound?

- Methodological Answer : Cross-reference identifiers across authoritative databases:

- CAS Registry : 88805-76-9 (for 3-amino-5-iodo-1H-indazole, a close analog) .

- PubChem CID : 20135868 , 18980570 (for related isoquinoline derivatives) .

- IUPAC Name : 5-Iodo-1H-indazol-3-amine ; ensure SMILES (e.g.,

NC1=NNC2=CC=C(I)C=C12) matches structural data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Triangulate data by comparing results across assays (e.g., enzyme inhibition vs. cell viability) .

- Replicate studies under standardized conditions (e.g., pH 7.4, 37°C) to isolate variables .

- Consult patent databases (e.g., USPTO, Espacenet) to identify unreported synthetic modifications that alter activity .

Q. What computational modeling approaches predict the interaction of this compound with biological targets?

- Methodological Answer :

- Perform molecular docking (e.g., AutoDock Vina) using crystal structures from the PDB (e.g., 4UE for imidazole-indole analogs) .

- Validate predictions with MD simulations (GROMACS) to assess binding stability over 100 ns .

- Cross-reference with QSAR models to optimize substituent effects on potency .

Q. How to design bioactivity assays for evaluating antioxidant or enzyme-inhibitory properties of this compound?

- Methodological Answer :

- For antioxidant activity , use DPPH radical scavenging assays (IC50 calculation) or lipid peroxidation models .

- For kinase inhibition , employ FRET-based assays (e.g., ADP-Glo™) with recombinant enzymes (e.g., PKA) .

- Include positive controls (e.g., ascorbic acid for antioxidants; staurosporine for kinases) .

Q. What strategies improve the stability of this compound under physiological conditions?

- Methodological Answer :

- Lyophilization : Store as a lyophilized powder at -20°C to prevent hydrolysis .

- Prodrug design : Introduce acetyl-protected amino groups to enhance metabolic stability .

- pH optimization : Use buffered solutions (PBS, pH 7.4) to minimize degradation during in vitro assays .

Q. How can researchers validate the selectivity of this compound analogs against off-target receptors?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。